molecular formula C11H16BrN B8543666 2-(4-bromo-2-ethylphenyl)-N-methylethanamine

2-(4-bromo-2-ethylphenyl)-N-methylethanamine

Cat. No.: B8543666
M. Wt: 242.16 g/mol
InChI Key: PDRFSKPGNZYTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-ethylphenyl)-N-methylethanamine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

2-(4-bromo-2-ethylphenyl)-N-methylethanamine

InChI

InChI=1S/C11H16BrN/c1-3-9-8-11(12)5-4-10(9)6-7-13-2/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

PDRFSKPGNZYTKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CCNC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mesyl anhydride (430 mg, 2.46 mmol) was added portionwise to a solution of 36B (470 mg, 2.05 mmol) in CH2Cl2 (10 mL) and Et3N (0.57 mL, 4.1 mmol) at 0° C. After stirring for 15 h at ambient temperature, the mixture was diluted with CH2Cl2 (80 mL), washed with 1.0 M HCl, NaHCO3, brine, dried over Na2SO4 and concentrated in vacuo. The crude mesylate was dissolved in EtOAc (20 mL) and methyl amine (33%, 5 mL) and heated in a pressure tube for 2 h. The reaction mixture was concentrated in vacuo to afford 36C (500 mg, 99%) as a yellow oil. MS (ESI) m/z 242.0/244.0 (M+H)+.
[Compound]
Name
Mesyl anhydride
Quantity
430 mg
Type
reactant
Reaction Step One
Name
Quantity
470 mg
Type
reactant
Reaction Step One
Name
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.